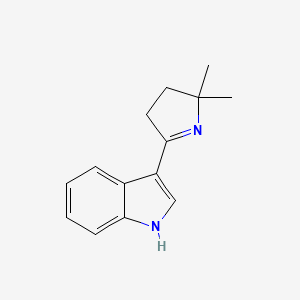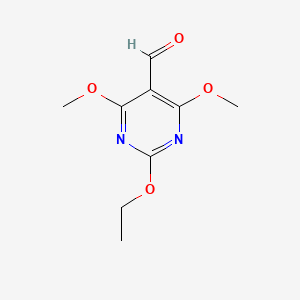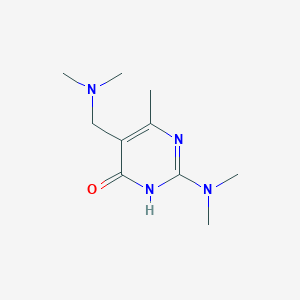
2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes two dimethylamino groups and a methyl group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-((dimethylamino)methyl)-6-methylpyrimidine, which is then subjected to nucleophilic substitution with dimethylamine. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted pyrimidines, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In organic synthesis, 2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: This compound has potential applications in the development of bioactive molecules. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as antimicrobial, antiviral, or anticancer effects, depending on the modifications made to the core structure.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique properties contribute to the development of materials with specific functionalities.
作用機序
The mechanism of action of 2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- 2-(Dimethylamino)-5-methylpyrimidin-4(1H)-one
- 2-(Dimethylamino)-6-methylpyrimidin-4(1H)-one
- 2-(Dimethylamino)-5-((methylamino)methyl)-6-methylpyrimidin-4(1H)-one
Comparison: Compared to these similar compounds, 2-(Dimethylamino)-5-((dimethylamino)methyl)-6-methylpyrimidin-4(1H)-one is unique due to the presence of two dimethylamino groups, which can enhance its reactivity and interaction with biological targets. This structural feature may also influence its solubility and stability, making it distinct in its applications and properties.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
2-(dimethylamino)-5-[(dimethylamino)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H18N4O/c1-7-8(6-13(2)3)9(15)12-10(11-7)14(4)5/h6H2,1-5H3,(H,11,12,15) |
InChIキー |
GFNFSCLFEHIQAO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)N(C)C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13098784.png)
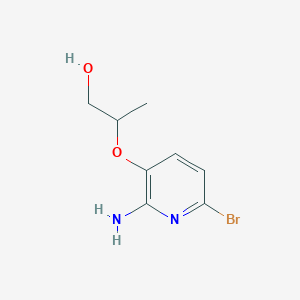
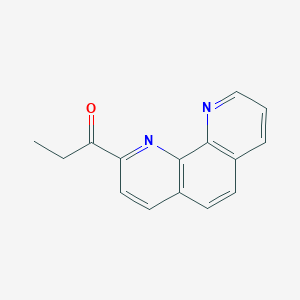

![2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098813.png)
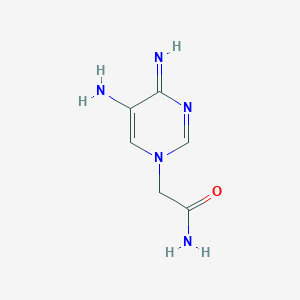
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)

![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
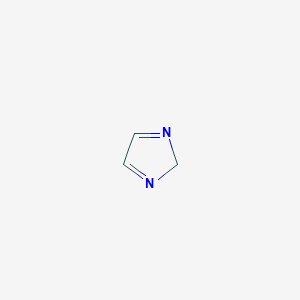
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
